Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a chloro substituent, and a methyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The starting materials, 4-chloro-3-methylpyrazole and ethyl bromoacetate, are reacted in the presence of a base such as potassium carbonate. This reaction leads to the formation of the pyrazole ring with the ethyl ester group attached.
Esterification: The intermediate product is then subjected to esterification using ethyl alcohol and a suitable acid catalyst to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Substituted Pyrazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but with different substituents.
Uniqueness
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrazole ring, along with the ethyl ester group, makes it a versatile compound for various applications .
Biological Activity
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃ClN₂O₂
- CAS Number : 89148-88-9
- Molecular Weight : 202.66 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. A study conducted on various pyrazole compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
E. coli | 0.125 µg/mL | 0.0625 µg/mL |
Staphylococcus aureus | 0.5 µg/mL | 0.25 µg/mL |
Pseudomonas aeruginosa | 1.0 µg/mL | 0.5 µg/mL |
These results indicate that the compound exhibits potent bactericidal activity, particularly against E. coli, outperforming traditional antibiotics such as Amikacin and Erythromycin in some cases .
The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, the presence of the pyrazole moiety is critical for its interaction with bacterial enzymes, leading to inhibition of cell division and ultimately cell death.
Case Studies and Research Findings
In a multifaceted study assessing various pyrazole derivatives, including this compound, researchers found that modifications to the pyrazole structure significantly influenced antibacterial potency. The incorporation of electron-donating groups enhanced the compound's efficacy by increasing its lipophilicity, which facilitates better membrane penetration in bacterial cells .
Notable Case Study: Antibiofilm Activity
A study published in MDPI examined the antibiofilm activity of novel pyrazole derivatives, revealing that this compound effectively inhibited biofilm formation in Staphylococcus aureus cultures. The compound demonstrated a reduction in biofilm mass by approximately 70% at a concentration of 0.5 µg/mL, highlighting its potential as an anti-infective agent .
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTRLPOLFJXFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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